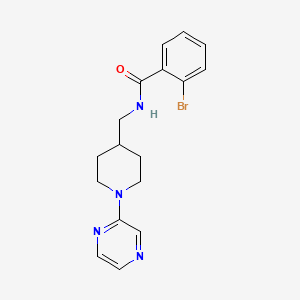

2-bromo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide

Description

2-bromo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a bromine atom, a pyrazine ring, a piperidine ring, and a benzamide moiety

Properties

IUPAC Name |

2-bromo-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN4O/c18-15-4-2-1-3-14(15)17(23)21-11-13-5-9-22(10-6-13)16-12-19-7-8-20-16/h1-4,7-8,12-13H,5-6,9-11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDHFSPBIDSECJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC=C2Br)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Pyrazine Ring: The pyrazine ring is introduced via nucleophilic substitution reactions.

Bromination: The bromine atom is introduced through bromination reactions using reagents such as bromine or N-bromosuccinimide.

Formation of the Benzamide Moiety: The benzamide moiety is formed through amidation reactions involving benzoyl chloride and appropriate amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

Reduction: Reduction reactions can occur at the pyrazine ring or the benzamide moiety.

Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the piperidine ring.

Reduction: Reduced forms of the pyrazine ring or benzamide moiety.

Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.

Scientific Research Applications

2-bromo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Biological Research: The compound is used in studies investigating its interactions with various biological targets, including enzymes and receptors.

Industrial Applications: It may be used in the synthesis of other complex organic molecules for industrial purposes.

Mechanism of Action

The mechanism of action of 2-bromo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- 2-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide

- 2-fluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide

- 2-iodo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide

Uniqueness

2-bromo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further functionalization, allowing for the synthesis of a variety of derivatives with potentially different biological activities.

Biological Activity

2-bromo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is a compound of interest due to its potential therapeutic applications in various diseases, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom, a pyrazine ring, and a piperidine moiety, which are significant for its biological activity.

The biological activity of this compound primarily involves:

- Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, studies indicate that similar pyrazole derivatives exhibit inhibitory activity against BRAF(V600E) and EGFR, which are critical targets in cancer therapy .

- Induction of Apoptosis : Research indicates that compounds with similar structures can induce apoptosis in cancer cells. This effect is mediated through the activation of caspases and the modulation of apoptotic pathways .

- Synergistic Effects with Chemotherapeutics : Preliminary studies suggest that this compound may enhance the efficacy of traditional chemotherapeutic agents like doxorubicin, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231 .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antitumor Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro tests have demonstrated that it can inhibit cell growth and induce cell death at micromolar concentrations .

- Anti-inflammatory Properties : Similar compounds have been reported to possess anti-inflammatory effects, which may contribute to their overall therapeutic potential in treating diseases characterized by inflammation .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Study on Pyrazole Derivatives : A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines. The findings indicated that brominated derivatives exhibited enhanced cytotoxicity compared to their non-brominated counterparts .

- Combination Therapy Research : Research exploring the combination of pyrazole derivatives with doxorubicin showed a significant synergistic effect in reducing cell viability in resistant breast cancer cells. This suggests that this compound could be explored as part of combination therapies for more effective cancer treatment .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-bromo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide, and how can purity be ensured during synthesis?

- Answer : Synthesis typically involves multi-step reactions, starting with commercially available benzamide and pyrazine derivatives. Critical steps include:

- Coupling reactions : Amide bond formation between brominated benzoyl chloride and the piperidine-pyrazine intermediate under reflux conditions with a base (e.g., pyridine) .

- Purification : Column chromatography (silica gel) or recrystallization to isolate intermediates. Thin-layer chromatography (TLC) is used to monitor reaction progress .

- Purity confirmation : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H and ¹³C) to verify molecular weight and structural integrity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Answer : Structural characterization employs:

- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, piperidine protons at δ 2.5–3.5 ppm). ¹³C NMR confirms carbonyl (C=O) at ~170 ppm .

- Mass spectrometry : ESI-MS or MALDI-TOF to validate molecular ion peaks (e.g., [M+H]+ at m/z 389.2) .

- Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to ensure stoichiometric accuracy (±0.4%) .

Q. What initial biological screening approaches are recommended for this compound?

- Answer : Prioritize assays based on structural analogs:

- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., IC50 determination) .

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate potency (EC50) .

Q. What safety protocols are essential when handling this compound?

- Answer : Follow OSHA guidelines:

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- Storage : In airtight containers at –20°C, away from light and moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of critical intermediates?

- Answer : Systematic optimization using design of experiments (DoE):

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions .

- Catalyst screening : Pd/C or CuI for coupling reactions, with yields increasing from 60% to >85% .

- Temperature control : Reflux at 80–100°C for amide bond formation, reducing side-product formation .

Q. How can contradictions in biological activity data across studies be resolved?

- Answer : Address discrepancies via:

- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times) .

- Statistical analysis : ANOVA followed by post-hoc tests (e.g., Duncan’s test) to assess significance (p < 0.05) .

- Structural analogs : Compare activity trends with derivatives (e.g., bromine vs. chlorine substituents) to identify SAR patterns .

Q. What computational methods aid in predicting the biological targets of this compound?

- Answer : Leverage in silico tools:

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like dopamine receptors or kinases .

- Pharmacophore modeling : Identify critical interaction sites (e.g., hydrogen bonds with pyrazine nitrogen) .

- ADMET prediction : SwissADME to assess bioavailability and toxicity risks .

Q. How should multi-step structure-activity relationship (SAR) studies be designed?

- Answer : Follow a systematic SAR workflow:

- Core modifications : Synthesize analogs with varied substituents (e.g., pyrazine → pyridine) to assess impact on potency .

- Functional group swaps : Replace bromine with electron-withdrawing groups (e.g., -CF3) to study electronic effects .

- Biological testing : Screen all analogs against a panel of targets (e.g., enzymes, cell lines) to map activity cliffs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.